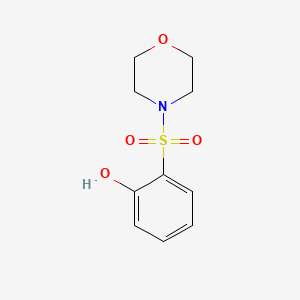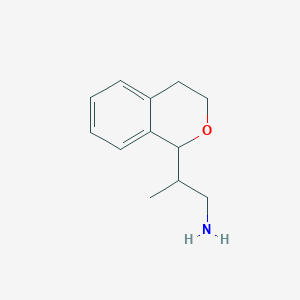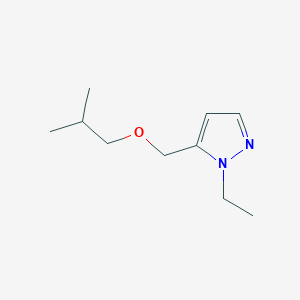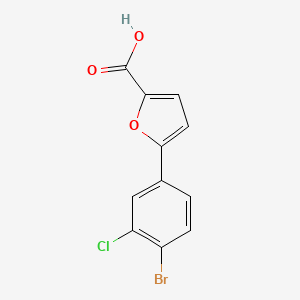
5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid” is a chemical compound with a molecular weight of 331.55 . It’s a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrClO4/c13-7-1-3-10 (9 (14)5-7)17-6-8-2-4-11 (18-8)12 (15)16/h1-5H,6H2, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid” are not detailed in the available resources, furan derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with alkyl enol ethers to form enals .Physical And Chemical Properties Analysis
The compound is solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes : Research has demonstrated various methods to synthesize furan- and thiophen-2-carboxylic acids with halogen atoms at different positions, offering pathways to produce compounds like 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid (Chadwick, Chambers, Meakins, & Snowden, 1973).
Derivatives Synthesis : There's significant research into synthesizing various derivatives of similar compounds, which is essential for exploring different chemical and biological properties (Selvam, Karthik, Palanirajan, & Ali, 2012).
Biofuel and Polymer Production : Acid chloride derivatives of related furan compounds have been produced for use in biofuel and polymer production, highlighting potential industrial applications (Dutta, Wu, & Mascal, 2015).
Pharmaceutical and Biological Applications
Cytotoxicity Testing : Some furan derivatives, including those structurally similar to 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid, have been tested for cytotoxicity on human cancer cell lines, suggesting potential use in cancer research (Công et al., 2020).
Antinociceptive and Anti-inflammatory Properties : Similar compounds have been evaluated for antinociceptive and anti-inflammatory activities, which could inform the development of new analgesic and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).
Environmental and Biotechnological Applications
Biobased Building Blocks : Furan carboxylic acids, closely related to the compound , have been identified as promising biobased building blocks in the pharmaceutical and polymer industries, suggesting environmental benefits (Jia, Zong, Zheng, & Li, 2019).
DNA Interaction Studies : Derivatives of similar furan compounds have been explored as probes for DNA minor grooves, indicating potential research applications in molecular biology and genetics (Bajić, Kumar, & Boykin, 1996).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-bromo-3-chlorophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZMCZPAIQTDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

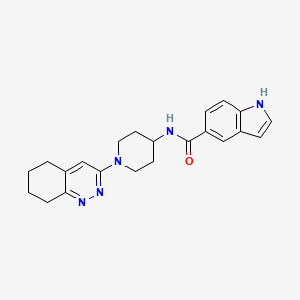
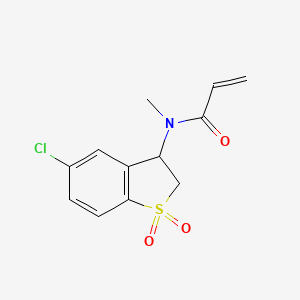

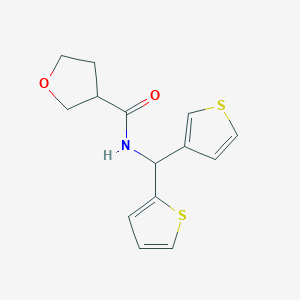
![7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2804383.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804384.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2804386.png)
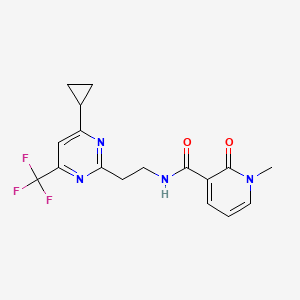
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2804391.png)
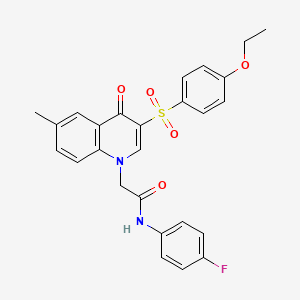
![methyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate](/img/structure/B2804393.png)
